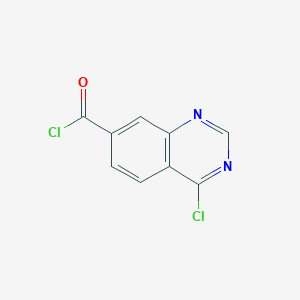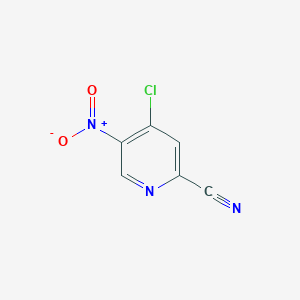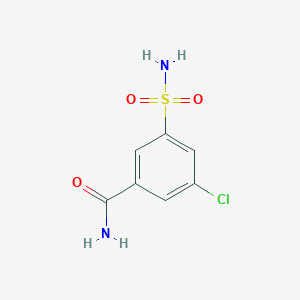![molecular formula C7H4BrFN2O2 B13646864 6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13646864.png)
6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core structure substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriately substituted pyridine derivatives. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
作用機序
The mechanism of action of 6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrido[2,3-b]pyrazine Derivatives: These compounds are used in materials science for their electronic properties.
Uniqueness
6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
特性
分子式 |
C7H4BrFN2O2 |
|---|---|
分子量 |
247.02 g/mol |
IUPAC名 |
6-bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C7H4BrFN2O2/c8-6-3(9)1-4-7(11-6)13-2-5(12)10-4/h1H,2H2,(H,10,12) |
InChIキー |
XNPAUHOHAXMYFO-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC(=C(N=C2O1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)








![Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13646853.png)


